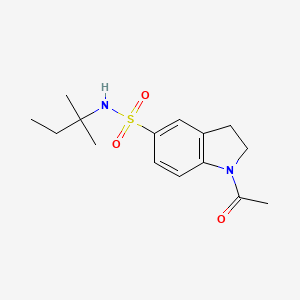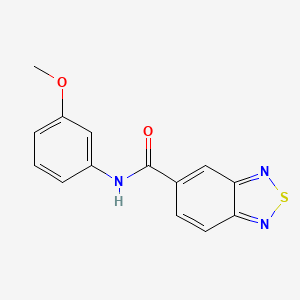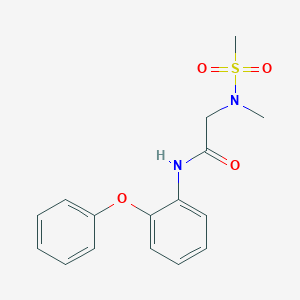![molecular formula C21H23N3O2 B4460443 6,7-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4460443.png)
6,7-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one
Vue d'ensemble
Description
The compound “6,7-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “6,7-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one” is complex. It contains a coumarin core, which is a benzopyran-2-one structure, with various substitutions at different positions .Applications De Recherche Scientifique
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health concern, and the search for effective anti-TB drugs continues. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). Notably, derivatives of our compound have shown promise as anti-tubercular agents . Specifically:
Neurodegenerative Disorders and Tuberculosis
The compound has been investigated as part of a project involving coumarin-donepezil hybrid derivatives for treating neurodegenerative disorders and/or tuberculosis .
Thiazolidinone Derivatives with Anti-Tubercular Potential
A novel series of thiazolidinone derivatives, including our compound, were synthesized. These derivatives exhibit potential anti-TB activity and could be explored further .
Anti-Fibrotic Activity
Fibrosis, characterized by excessive collagen deposition, occurs in various diseases. Our compound and related analogs have shown anti-fibrotic effects:
- TGF-β1 Modulation : Certain compounds blocked transforming growth factor-β1 (TGF-β1) expression in hepatic stellate cells, preventing fibrosis .
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
The compound’s analogs have been explored as VEGFR-2 and PDGF-β inhibitors, potentially impacting collagen deposition in liver fibrosis .
Orientations Futures
The future directions for research on “6,7-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one” and other coumarin derivatives are likely to involve further exploration of their biological properties and potential applications in medicine . This includes further investigation into their anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitory activities .
Propriétés
IUPAC Name |
6,7-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-11-18-17(13-21(25)26-19(18)12-16(15)2)14-23-7-9-24(10-8-23)20-5-3-4-6-22-20/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCSEYCSLCADLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4460360.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylurea](/img/structure/B4460366.png)
![2-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460372.png)

![N-ethyl-6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B4460386.png)



![3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4460417.png)
![4-fluoro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4460426.png)
![N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460430.png)

![N-[3-(1-piperidinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4460445.png)
![2-(4-fluorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4460460.png)